4-Methoxy-6,7a-dihydropyrrolo[2,3-c]pyridin-7-one
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Overview
Description
4-Methoxy-6,7a-dihydropyrrolo[2,3-c]pyridin-7-one is a heterocyclic compound that features a fused pyrrole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6,7a-dihydropyrrolo[2,3-c]pyridin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as dimethyl sulfoxide (DMSO) or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6,7a-dihydropyrrolo[2,3-c]pyridin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .
Scientific Research Applications
4-Methoxy-6,7a-dihydropyrrolo[2,3-c]pyridin-7-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-6,7a-dihydropyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: This compound shares a similar fused ring system and is known for its use in anticancer drugs like ribociclib and palbociclib.
Pyrido[2,3-d]pyrimidine: Another similar compound with applications in medicinal chemistry, particularly as kinase inhibitors.
Uniqueness
4-Methoxy-6,7a-dihydropyrrolo[2,3-c]pyridin-7-one is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new therapeutic agents and materials .
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
4-methoxy-6,7a-dihydropyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C8H8N2O2/c1-12-6-4-10-8(11)7-5(6)2-3-9-7/h2-4,7H,1H3,(H,10,11) |
InChI Key |
HTGZRAWRXQSBSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CNC(=O)C2C1=CC=N2 |
Origin of Product |
United States |
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